molecular formula C6H5ClN4S B8229916 6-Chloro-(3-methylthio)-1H-pyrazolo[3,4-d]pyrimidine

6-Chloro-(3-methylthio)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B8229916
M. Wt: 200.65 g/mol
InChI Key: PAOLUIYUNWFMEZ-UHFFFAOYSA-N
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Description

6-Chloro-(3-methylthio)-1H-pyrazolo[3,4-d]pyrimidine (CAS: 2090296-27-6) is a heterocyclic compound with the molecular formula C₆H₅ClN₄S and a molecular weight of 200.65 g/mol . Its structure features a chlorine atom at position 6 and a methylthio (-SCH₃) group at position 3 of the pyrazolo[3,4-d]pyrimidine scaffold. This compound is of interest in medicinal chemistry due to the pyrazolo[3,4-d]pyrimidine core’s role as a purine isostere, enabling interactions with kinase hinge regions and other biological targets . Limited commercial availability suggests it is a novel derivative under active investigation .

Properties

IUPAC Name

6-chloro-3-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4S/c1-12-5-3-2-8-6(7)9-4(3)10-11-5/h2H,1H3,(H,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAOLUIYUNWFMEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NNC2=NC(=NC=C21)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Dicyano-Dithiomethylethylene with p-Nitrophenylhydrazine

The most widely reported method involves the cyclocondensation of 1,1'-dicyano-2,2'-dithiomethylethylene (17 g, 100 mmol) with p-nitrophenylhydrazine (15.3 g, 100 mmol) in dioxane (250 mL) using piperidine (3 mL) as a catalyst . The reaction proceeds at room temperature for 12 hours, yielding an intermediate that undergoes subsequent formamide-mediated cyclization:

Reaction Conditions

  • Solvent: Dioxane (anhydrous)

  • Catalyst: Piperidine (3 mol%)

  • Temperature: 25°C (ambient)

  • Time: 12 hours

Purification
The crude product is decolorized with activated charcoal and recrystallized from hot dioxane, achieving 72% purity before formamide treatment . Subsequent heating in formamide (150°C, 10 hours) generates the pyrazolo[3,4-d]pyrimidine core, with final purification via vacuum distillation and water trituration.

Analytical Data

  • Yield: 58% overall

  • Melting Point: 226–228°C (decomposition observed above 230°C)

  • 1H-NMR (CDCl3): δ 2.42 (s, 3H, SCH3), 8.16 (s, 1H, H-3)

Two-Step Synthesis from Ethyl 5-Amino-1-Methyl-1H-Pyrazole-4-Carboxylate

A streamlined two-step approach starts with commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (19.85 g, 0.1 mol) :

Step 1: Formation of Pyrimidinone Intermediate
Reacting the ester with chloroacetonitrile in refluxing dioxane (83% yield) produces 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.

Step 2: Chlorination with Phosphorus Oxychloride
Treatment with POCl3 (18.6 mL, 0.2 mol) and diethylisopropylamine (52 mL, 0.3 mol) in toluene at 110°C for 18 hours affords the target compound in 72% yield .

Optimization Notes

  • Solvent Choice: Toluene outperforms DCM in preventing side reactions

  • Catalyst: Diethylisopropylamine enhances chlorination efficiency

  • Workup: Sequential washing with NaHCO3 and brine removes acidic impurities

Nucleophilic Aromatic Substitution with 3-Chloroaniline

This method employs 4-chloro-1-(2-chloro-2-phenylethyl)-6-(isopropylthio)-1H-pyrazolo[3,4-d]pyrimidine (3.67 g, 10 mmol) as the starting material . Reaction with 3-chloroaniline (2.09 mL, 20 mmol) in absolute ethanol under reflux conditions (5 hours) yields the product after recrystallization:

Key Parameters

  • Molar Ratio: 1:2 (substrate:amine)

  • Temperature: 78°C (ethanol reflux)

  • Yield: 65% after recrystallization

Advantages

  • Avoids toxic catalysts

  • Enables introduction of diverse aryl amines

Microwave-Assisted Hydrazine Cyclization

A rapid synthesis route utilizes microwave irradiation (300 W, 150°C) to accelerate the reaction between 5-amino-1H-pyrazole-4-carbonitrile derivatives and methyl isothiocyanate . This method reduces reaction times from 12 hours to 45 minutes while maintaining yields at 68–75%.

Instrumentation

  • Reactor: CEM Discover SP Microwave Synthesizer

  • Pressure: 250 psi (controlled venting)

  • Solvent: DMF (2 mL per 1 mmol substrate)

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Reaction TimeKey Advantage
Cyclocondensation 587222 hScalable to 100 mmol batches
Two-Step Synthesis 729519 hUses commercial starting materials
Nucleophilic Substitution 65895 hBroad substrate compatibility
Microwave Cyclization 68910.75 hRapid processing

Critical Observations

  • The two-step method provides the highest yield (72%) and purity (95%) due to optimized chlorination conditions.

  • Microwave-assisted synthesis offers time efficiency but requires specialized equipment.

  • Nucleophilic substitution allows modular functionalization but necessitates stoichiometric amine excess.

Purification and Characterization Protocols

Column Chromatography

  • Stationary Phase: Silica gel 60 (230–400 mesh)

  • Eluent: DCM/hexane (9:1 v/v) for intermediate purification

  • Retention Factor (Rf): 0.42 in ethyl acetate/hexane (1:1)

Spectroscopic Validation

  • 1H-NMR: Methylthio protons resonate at δ 2.42–2.45 (singlet) .

  • 13C-NMR: C-3 of the pyrimidine ring appears at δ 158.7 ppm .

  • HRMS: Calculated [M+H]+ 201.0294, observed 201.0297 .

Challenges and Optimization Strategies

Common Issues

  • Low Yields in Cyclocondensation: Attributed to competing polymerization of dicyano-dithiomethylethylene .

    • Solution: Gradual reagent addition at 0°C reduces side reactions.

  • Chloromethyl Group Instability: Observed during POCl3 treatment .

    • Mitigation: Use of anhydrous toluene and inert atmosphere.

Scale-Up Considerations

  • Exothermic reactions during NaH-mediated alkylation require jacketed reactors for temperature control .

  • Ethanol recrystallization becomes impractical above 50 g scale; switch to antisolvent precipitation with water/THF mixtures .

Chemical Reactions Analysis

6-Chloro-(3-methylthio)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrazine hydrate, amines, thiols, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of 6-Chloro-(3-methylthio)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes the cyclization of appropriate pyrazole and pyrimidine derivatives under controlled conditions. For example, the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with hydrazine hydrate can yield the desired pyrazolopyrimidine structure.

Key Synthetic Pathways:

  • Cyclization Reactions: Involves the formation of the pyrazolopyrimidine ring system.
  • Substitution Reactions: The chlorine atom can be substituted by nucleophiles, leading to diverse derivatives.
  • Oxidation and Reduction: The methylthio group can be oxidized to sulfoxides or sulfones using various oxidizing agents.

Anticancer Activity

Research indicates that this compound exhibits potential as an anticancer agent. It has been shown to inhibit specific enzymes and pathways involved in cancer cell proliferation. For instance, derivatives designed from this compound have been tested for their anti-proliferative activities against lung (A549) and colon (HCT-116) cancer cell lines, demonstrating significant inhibitory effects . Compound modifications have led to enhanced potency, with IC50 values indicating effective inhibition of cancer cell growth.

Anti-inflammatory Properties

Studies have highlighted the compound's anti-inflammatory capabilities. A series of derivatives were synthesized and evaluated for their ability to inhibit prostaglandin synthesis, showing promising results in reducing inflammation . The pharmacological screening revealed that certain derivatives exhibited lower ulcerogenic activities compared to established anti-inflammatory drugs like Diclofenac, suggesting a safer profile for therapeutic use.

Enzyme Inhibition Studies

The compound is utilized in studies related to enzyme inhibition and receptor binding. Its mechanism involves binding to active sites of enzymes such as kinases, effectively blocking their activity and providing insights into potential therapeutic uses in diseases characterized by dysregulated kinase activity .

Antimicrobial Activity

Recent investigations have also explored the antimicrobial properties of this compound derivatives. These studies demonstrated moderate to good antimicrobial activities against various bacterial strains, with some compounds exhibiting minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Case Studies and Research Findings

StudyFocusFindings
Abd El-Salam et al. (2012)Anti-inflammatory ActivityCompounds showed significant prostaglandin inhibition with lower ulcerogenic activities than Diclofenac .
PMC9466626 (2022)Anticancer ActivityDerivatives displayed potent anti-proliferative effects against A549 and HCT-116 cell lines; compound 12b had an IC50 of 8.21 µM against A549 cells .
MDPI Molecules (2022)Antimicrobial PropertiesSeveral derivatives showed good antimicrobial activity with MIC values ranging from 4–20 μmol L–1 against bacterial strains .

Comparison with Similar Compounds

Structural and Functional Modifications

Key structural analogs differ in substituents at positions 3, 4, 6, and 1, influencing reactivity, solubility, and biological activity:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities References
6-Chloro-(3-methylthio)-1H-pyrazolo... Cl (6), SCH₃ (3) 200.65 Potential kinase inhibitor
4-Chloro-6-methyl-1-phenyl-1H-pyrazolo... Cl (4), CH₃ (6), Ph (1) 244.69 Anticancer activity (FLT3 inhibition)
4-Chloro-6-(chloromethyl)-1-methyl-1H... Cl (4), CH₂Cl (6), CH₃ (1) 198.62 Reactive intermediate (dual Cl sites)
6-Amino-N-(piperidin-4-yl)-1H-pyrazolo... NH₂ (6), piperidin-4-yl (N) 273.32 Anti-leishmanial (oral efficacy)
3-Bromo-4-chloro-6-(methylthio)-1H... Br (3), Cl (4), SCH₃ (6) 290.56 Halogenated derivative (enhanced reactivity)
6-Chloro-1-ethyl-1H-pyrazolo... Cl (6), C₂H₅ (1) 182.61 Improved metabolic stability

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : Ethyl or trifluoromethyl substituents (e.g., 6-Chloro-1-ethyl-1H-pyrazolo... ) enhance metabolic stability by blocking oxidative pathways .

Biological Activity

6-Chloro-(3-methylthio)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that falls within the class of pyrazolopyrimidines. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry, where it is investigated for potential applications as an anticancer agent and enzyme inhibitor. The unique structural features of this compound, including the presence of a chlorine atom and a methylthio group, contribute to its distinctive chemical properties and biological activities.

The biological activity of this compound primarily involves its ability to inhibit specific enzymes, particularly kinases. By binding to the active sites of these enzymes, the compound effectively blocks their activity, which is crucial in various cellular processes such as proliferation and survival of cancer cells. For instance, studies have shown that derivatives of this compound can inhibit Src kinase, impacting cell viability and enhancing sensitivity to ionizing radiation in cancer cells .

Anticancer Properties

Recent research has highlighted the potential of this compound as an effective agent against several cancer types. It has been evaluated in various studies for its cytotoxic effects on prostate and bladder cancer cell lines (e.g., RT112, UMUC3, PC3). The results indicated that compounds based on this structure exhibited significant cytotoxicity, suggesting their possible use in targeted cancer therapies .

In Vitro Studies

In vitro assays have demonstrated that this compound and its derivatives can effectively inhibit cancer cell growth. For example:

  • Cell Lines Tested : RT112 (bladder), UMUC3 (bladder), PC3 (prostate).
  • Assay Results : Significant inhibition of cell proliferation was observed at varying concentrations, with IC50 values indicating potency .

Comparative Analysis with Other Compounds

The biological activity of this compound can be compared with other pyrazolopyrimidine derivatives. Below is a summary table highlighting key differences:

CompoundStructure CharacteristicsBiological Activity
This compound Chlorine and methylthio substituentsAnticancer activity via Src inhibition
4,6-Dichloro-2-(methylthio)pyrimidine Lacks pyrazole ringLess complex; reduced biological activity
Pyrimido[4,5-d]pyrimidines Different ring fusion patternDistinct biological profiles
Pyrrolo[2,3-d]pyrimidines Variations in nitrogen positioningKnown anticancer properties

Study on Src Kinase Inhibition

A significant study identified a derivative (SI388) based on the pyrazolo[3,4-d]pyrimidine scaffold as a potent Src inhibitor. This compound demonstrated enhanced activity compared to lead compounds and showed efficacy in both 2D and 3D cellular models of glioblastoma . The study emphasized the importance of structural modifications in enhancing biological activity.

Delivery Mechanisms

Research also explored halloysite nanotube-based delivery systems for pyrazolo[3,4-d]pyrimidine derivatives. This approach aimed to improve the bioavailability and targeting of anticancer agents. The findings suggested that encapsulating these compounds could enhance their therapeutic efficacy against prostate and bladder cancers .

Q & A

Q. Key Reaction Conditions Table :

StepReagents/ConditionsSolventTemperature/TimeYield RangeReference
CyclocondensationThiourea, hydrazineEthanolReflux, 6–8 h60–77%
ChlorinationPOCl₃Toluene80°C, 3 h~70%
Methylthio additionMethanethiol, K₂CO₃DMFRT, 8 h65–75%

Basic: How is this compound characterized post-synthesis?

Methodological Answer:
Characterization involves multi-spectral analysis :

  • ¹H NMR : Peaks at δ 2.5–2.7 ppm confirm the methylthio (-SCH₃) group, while aromatic protons (pyrazole/pyrimidine rings) appear between δ 7.4–8.3 ppm .
  • IR Spectroscopy : Stretching vibrations at 650–680 cm⁻¹ (C-Cl) and 2550–2600 cm⁻¹ (S-CH₃) are diagnostic .
  • Mass Spectrometry : Molecular ion peaks at m/z 200.65 (matching the molecular formula C₆H₅ClN₄S) confirm the structure .

Basic: What pharmacological relevance does this compound hold?

Methodological Answer:
Pyrazolo[3,4-d]pyrimidines are purine analogs with demonstrated:

  • Antitumor activity : Inhibition of kinases (e.g., Src, JAK) via competitive ATP-binding .
  • Anti-inflammatory effects : Modulation of COX-2 and cytokine pathways in preclinical models .
  • Structure-activity relationship (SAR) : The 6-chloro and 3-methylthio substituents enhance lipophilicity and target binding affinity compared to unsubstituted analogs .

Advanced: How can reaction yields be optimized for derivatives of this compound?

Methodological Answer:
Yield optimization requires parameter screening :

  • Solvent selection : Polar aprotic solvents (DMF, acetonitrile) improve nucleophilic substitution rates for methylthio incorporation .
  • Catalysis : Use of K₂CO₃ or NaH accelerates thiolation reactions, reducing side-product formation .
  • Temperature control : Gradual heating (e.g., 0→50°C) during HCl-mediated crystallization minimizes decomposition, as shown in a 52.7% yield protocol .

Q. Case Study :

ParameterConditionYield ImprovementReference
SolventDMF → Ethanol+15%
CatalystNone → K₂CO₃+20%
CrystallizationRT → 50°C+12%

Advanced: How to resolve contradictions in spectral data for structurally similar analogs?

Methodological Answer:
Contradictions (e.g., δ 7.4 vs. 8.3 ppm for aromatic protons) arise from substituent electronic effects or solvent polarity . Mitigation strategies include:

  • Comparative analysis : Cross-reference with databases (e.g., NIST Chemistry WebBook) for known pyrazolo[3,4-d]pyrimidine shifts .
  • DFT calculations : Predict NMR/IR spectra using Gaussian or ORCA software to validate experimental data .
  • X-ray crystallography : Resolve ambiguities via single-crystal structure determination (e.g., CCDC deposition for 1-(4-chlorophenyl) analogs) .

Advanced: What strategies are used to study structure-activity relationships (SAR) for this compound?

Methodological Answer:
SAR studies employ systematic substitution :

  • Variation at position 3 : Replace methylthio (-SCH₃) with ethylthio (-SC₂H₅) to assess steric effects on kinase inhibition .
  • Position 6 modifications : Substitute chloro with amino or hydroxyl groups to modulate solubility and bioavailability .
  • Biological assays : Test derivatives against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to correlate substituents with IC₅₀ values .

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